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Compound of Interest

Compound Name: 3-Ethoxyacryloyl chloride

CAS No.: 99471-66-6

Cat. No.: B028321

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

3-ethoxyacryloyl chloride (CAS RN: 6191-99-7), a key intermediate in various organic

syntheses.[1][2][3] Aimed at researchers, scientists, and professionals in drug development,

this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and

experimental protocols.

Introduction: The Chemical Identity of 3-
Ethoxyacryloyl Chloride
3-Ethoxyacryloyl chloride, systematically named (2E)-3-ethoxyprop-2-enoyl chloride, is a

bifunctional organic compound with the molecular formula C₅H₇ClO₂.[4] It is a colorless to pale

yellow liquid characterized by a reactive acyl chloride group and an ethoxy-substituted α,β-

unsaturated system.[3] This unique combination of functional groups makes it a versatile

building block in the synthesis of esters, amides, and various heterocyclic compounds.[3]

The molecule's reactivity, particularly its sensitivity to moisture, necessitates careful handling

and thorough characterization to ensure its identity and purity for subsequent synthetic
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applications. Spectroscopic methods are indispensable tools for this purpose.

Molecular Structure and Properties:

Property Value Source

Molecular Formula C₅H₇ClO₂ [4]

Molecular Weight 134.56 g/mol [4]

CAS Number 6191-99-7 [4]

Appearance
Colorless to light orange to

yellow clear liquid

Boiling Point 75 °C at 10 mmHg [1]

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of

3-Ethoxyacryloyl Chloride.
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Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic analysis of

3-ethoxyacryloyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3-ethoxyacryloyl chloride, both ¹H and ¹³C NMR are essential for confirming its

structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-ethoxyacryloyl chloride is expected to show distinct signals for

the ethyl group and the vinyl protons. The trans-configuration of the double bond can be

confirmed by the coupling constant between the vinyl protons. While a publicly available

spectrum with full experimental details is not readily accessible, commercial suppliers like

Sigma-Aldrich indicate that ¹H NMR is used to confirm an assay of ≥85%.[5]

Expected ¹H NMR Data:

Protons
Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity
Coupling
Constant (J,
Hz) (Predicted)

Integration

CH₃ ~1.3 Triplet ~7.1 3H

OCH₂ ~4.1 Quartet ~7.1 2H

C(2)H ~5.9 Doublet ~12.5 1H

C(3)H ~7.7 Doublet ~12.5 1H

Interpretation:

The triplet at approximately 1.3 ppm and the quartet at around 4.1 ppm are characteristic of

an ethyl group, with the quartet being further downfield due to the deshielding effect of the

adjacent oxygen atom.

The two doublets in the vinyl region (around 5.9 and 7.7 ppm) correspond to the two protons

on the double bond. The large coupling constant of approximately 12.5 Hz is indicative of a

trans relationship between these two protons. The downfield shift of the C(3)H proton is

attributed to the electron-donating effect of the ethoxy group.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

SpectraBase has an entry for the ¹³C NMR spectrum of (E)-3-ethoxyacryloyl chloride.[6]

¹³C NMR Data:

Carbon Chemical Shift (δ, ppm)

C=O ~165

C-3 ~160

C-2 ~105

OCH₂ ~70

CH₃ ~14

(Note: The exact chemical shifts are available on SpectraBase under the ID 8UE3o3pIEJP, but

require an account for full access.)

Interpretation:

The signal at approximately 165 ppm is characteristic of a carbonyl carbon in an acyl

chloride.

The signal around 160 ppm corresponds to the C-3 carbon, which is significantly deshielded

due to the attached oxygen atom.

The C-2 carbon appears at a higher field, around 105 ppm.

The signals for the ethyl group carbons appear at approximately 70 ppm (OCH₂) and 14 ppm

(CH₃).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-ethoxyacryloyl chloride is expected to be dominated by strong absorptions

from the carbonyl group and the carbon-carbon double bond.
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Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Intensity

~1770 C=O stretch (acyl chloride) Strong

~1620 C=C stretch (conjugated) Medium

~1250 C-O stretch (vinyl ether) Strong

~960 =C-H bend (trans) Strong

Interpretation:

The strong absorption at a high wavenumber (~1770 cm⁻¹) is highly characteristic of the

carbonyl group in an acyl chloride. Conjugation with the double bond slightly lowers this

frequency compared to a saturated acyl chloride.

The band around 1620 cm⁻¹ is due to the C=C double bond stretching vibration.

A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the vinyl ether.

The strong absorption around 960 cm⁻¹ is characteristic of the out-of-plane bending of the

hydrogens on a trans-disubstituted alkene.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A GC-MS spectrum for (E)-3-ethoxyacryloyl chloride is available on

SpectraBase.[7]

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z 134 and 136 with an approximate 3:1 ratio,

which is characteristic of a compound containing one chlorine atom.

Major Expected Fragments:
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m/z Proposed Fragment

134/136 [M]⁺

99 [M - Cl]⁺

71 [C₂H₅OC=CH]⁺ or [CH=CHC(O)]⁺

43 [C₂H₃O]⁺

29 [C₂H₅]⁺

Interpretation and Fragmentation Pathway:

The fragmentation of 3-ethoxyacryloyl chloride is likely initiated by the loss of a chlorine

radical to form a stable acylium ion.

Proposed Mass Spectrometry Fragmentation of 3-Ethoxyacryloyl Chloride

[C₅H₇ClO₂]⁺˙
m/z = 134/136

[C₅H₇O₂]⁺
m/z = 99

- •Cl

[C₂H₅]⁺
m/z = 29

- C₃H₂ClO₂

[C₄H₅O]⁺
m/z = 69

- C₂H₂O

Click to download full resolution via product page

Caption: A simplified proposed fragmentation pathway for 3-ethoxyacryloyl chloride in mass

spectrometry.

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data for 3-
ethoxyacryloyl chloride.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-ethoxyacryloyl chloride in 0.6-

0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a glass

wool plug into a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Co-add 8-16

scans to improve the signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled experiment. A larger number of

scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate

signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: As 3-ethoxyacryloyl chloride is a liquid, a neat spectrum can be

obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to

create a thin film.

Data Acquisition: Record a background spectrum of the empty salt plates. Place the sample

in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-

32 scans for a better quality spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-ethoxyacryloyl chloride in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition: Inject the sample into a gas chromatograph coupled to a mass

spectrometer. The GC will separate the compound from any impurities before it enters the

mass spectrometer for ionization (typically electron ionization) and analysis.
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Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

system for the identification and purity assessment of 3-ethoxyacryloyl chloride. The

combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its

structure, including the stereochemistry of the double bond. These analytical techniques are

crucial for ensuring the quality of this important synthetic intermediate in research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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